molecular formula C13H14N4O2S B2828914 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 933006-56-5

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2828914
CAS RN: 933006-56-5
M. Wt: 290.34
InChI Key: GERXNSICWKZXDV-UHFFFAOYSA-N
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Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide, also known as DTTA, is a chemical compound that has gained attention for its potential applications in scientific research. It is a heterocyclic compound that contains both a thiazole and triazole ring system, which gives it unique properties that make it useful in various research fields.

Scientific Research Applications

Synthesis of New Analogs for Anticancer and Antimicrobial Activity

A study focused on the synthesis of new N-aryl substituted phenyl acetamide analogs, demonstrating significant inhibition activity against the HCT 116 cancer cell line and notable antimicrobial activities. This research indicates the potential of these analogs in cancer therapy and infection control (Kumar et al., 2019).

Modification for PI3K Inhibitors

Another investigation into N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide revealed its remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, synthesized derivatives showed potent antiproliferative activities and reduced acute oral toxicity, suggesting an effective strategy for developing anticancer agents with low toxicity (Wang et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have shown to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This interaction can lead to specific changes in the target, which can result in various pharmacological effects .

Biochemical Pathways

Similar compounds have shown to affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways can lead to various therapeutic effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability .

Result of Action

Similar compounds have shown to have various pharmacological effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These effects can be the result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds . These factors can include the physiological environment, the presence of other compounds, and the specific characteristics of the target receptors .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)8-11(18)14-12-15-16-13-17(12)6-7-20-13/h2-5H,6-8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERXNSICWKZXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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